molecular formula C18H16N4O2 B11049563 2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide

2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide

Cat. No.: B11049563
M. Wt: 320.3 g/mol
InChI Key: DKYRQZKITNWCCI-UHFFFAOYSA-N
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Description

2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a unique structure that combines a benzimidazole ring with a pyrimidine ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide typically involves the reaction of 2-carbomethoxyaminobenzimidazole with various acids such as acrylic, methacrylic, crotonic, and cinnamic acids at temperatures ranging from 140°C to 200°C . This one-step method allows for the formation of the desired compound along with its derivatives, including 3-methyl, 4-methyl, 4,4-dimethyl, and 4-phenyl derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as β-glucuronidase, by binding to their active sites and preventing substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide apart is its combined benzimidazole and pyrimidine rings, which confer unique chemical properties and biological activities. This dual-ring structure enhances its potential as a versatile compound in various scientific fields.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

2-(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide

InChI

InChI=1S/C18H16N4O2/c23-16(19-13-6-2-1-3-7-13)10-12-11-22-15-9-5-4-8-14(15)20-18(22)21-17(12)24/h1-9,12H,10-11H2,(H,19,23)(H,20,21,24)

InChI Key

DKYRQZKITNWCCI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=NC3=CC=CC=C3N21)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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